2-(2-Methyl-2-imidazolin-1-yl)ethanol
Description
Structure
3D Structure
Properties
CAS No. |
695-94-3 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-(2-methyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C6H12N2O/c1-6-7-2-3-8(6)4-5-9/h9H,2-5H2,1H3 |
InChI Key |
CDUGROIHQRGVJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCCN1CCO |
Origin of Product |
United States |
Structural Significance Within the Imidazoline Heterocycle Class
Imidazolines, also known as dihydroimidazoles, are five-membered heterocyclic rings containing two nitrogen atoms. researchgate.net The structure of 2-(2-Methyl-2-imidazolin-1-yl)ethanol is distinguished by specific substitutions on the core imidazoline (B1206853) ring, which impart particular chemical properties. The parent ring, a 4,5-dihydro-1H-imidazole, is the foundational structure. echemi.comwikipedia.org
Key structural features include:
A Methyl Group at Position 2: The presence of a methyl group (CH₃) at the second carbon position of the imidazoline ring is a defining characteristic. This substitution influences the steric and electronic properties of the molecule.
An Ethanol (B145695) Group at Position 1: An ethanol (-CH₂CH₂OH) substituent is attached to one of the nitrogen atoms (N-1). This hydroxyl group increases the molecule's polarity and potential for hydrogen bonding, affecting its solubility and reactivity. chemicalbook.com
These features combine to create a molecule with a unique profile within the broader class of imidazoline derivatives, making it a subject of interest in various chemical studies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol echemi.comnih.gov |
| IUPAC Name | 2-(2-methyl-4,5-dihydroimidazol-1-yl)ethanol nih.gov |
| CAS Number | 695-94-3 echemi.comnih.gov |
| Melting Point | 40-41 °C echemi.com |
| Boiling Point | 117-119 °C @ 0.01 Torr echemi.com |
| Density | 1.14 g/cm³ echemi.com |
Historical Context and Evolution of Research on Imidazoline Derivatives
Research into imidazole-related compounds dates back to the 19th century. Imidazole (B134444) itself was first synthesized by Heinrich Debus in 1858. nih.gov The exploration of its derivatives, including the saturated imidazoline (B1206853) forms, followed as synthetic chemistry advanced.
The first synthesis of an imidazoline, specifically 2-methyl-imidazoline, was achieved by Hofmann in 1888. researchgate.net This foundational work opened the door for the development of a wide array of substituted imidazolines. Over the decades, research expanded from basic synthesis to exploring the diverse properties and applications of these compounds. researchgate.net A significant surge in interest occurred after the discovery of imidazoline binding sites in 1984, which spurred extensive investigation into the biological activities of these derivatives. researchgate.net
The evolution of research can be broadly categorized:
Early Synthesis: Initial work focused on establishing methods for creating the core imidazoline ring structure. The most common methods involve the condensation of ethylenediamine (B42938) with nitriles, esters, or aldehydes. chemicalbook.com
Industrial and Pharmaceutical Exploration: Researchers began investigating imidazoline derivatives for various applications, leading to their use as corrosion inhibitors, surfactants, and as precursors in pharmaceutical synthesis. researchgate.netwikipedia.org
Coordination Chemistry: In more recent years, chiral imidazolines have been widely utilized as ligands for catalysts in organic synthesis. wikipedia.org
Derivatization and Functionalization Strategies of 2 2 Methyl 2 Imidazolin 1 Yl Ethanol
Chemical Transformations of the Imidazoline (B1206853) Ring System
The 2-imidazoline ring is a versatile heterocyclic system that can undergo several chemical transformations, including ring-opening reactions, quaternization, and conversion into fused heterocyclic systems. These reactions alter the core structure and properties of the parent molecule.
Ring-Opening Hydrolysis The imidazoline ring is susceptible to hydrolytic cleavage under both acidic and alkaline conditions. chemicalbook.comresearchgate.net This reaction breaks the cyclic amidine structure to yield N-substituted ethylenediamine (B42938) derivatives. For instance, heating 2-imidazolines with strong acids like concentrated hydrochloric acid or refluxing with strong bases such as 30% aqueous potassium hydroxide (B78521) results in the opening of the ring. chemicalbook.com The stability of the ring and the kinetics of hydrolysis are influenced by the nature of the substituents at the C-2 and N-1 positions. researchgate.net In the case of 2-(2-Methyl-2-imidazolin-1-yl)ethanol, hydrolysis would cleave the C=N bond, ultimately leading to N-(2-aminoethyl)-N-(2-hydroxyethyl)acetamide. This hydrolytic instability is a critical consideration in applications where the molecule is exposed to aqueous environments, such as in certain corrosion inhibitors. whiterose.ac.uk
Quaternization The sp²-hybridized nitrogen atom in the imidazoline ring can be readily alkylated to form a quaternary imidazolinium salt. This reaction, often carried out with an alkyl halide like methyl iodide, converts the neutral imidazoline into a cationic species. researchgate.netgoogle.com The process for quaternizing imidazoline ester compounds must be conducted under anhydrous conditions to prevent competitive hydrolysis of the reactant. google.com This transformation is fundamental in modifying the electronic properties of the molecule and is particularly important in the synthesis of ionic liquids and cationic surfactants. nih.gov For this compound, quaternization with an agent like methyl sulfate (B86663) would yield 1-(2-hydroxyethyl)-2,3-dimethyl-2-imidazolinium methyl sulfate.
Table 1: Chemical Transformations of the Imidazoline Ring
| Transformation | Reagents & Conditions | General Product |
|---|---|---|
| Ring-Opening Hydrolysis | Conc. HCl, heat; or 30% aq. KOH, reflux chemicalbook.com | N-substituted ethylenediamine derivative |
| Quaternization | Alkyl halide (e.g., CH₃I) or Dialkyl sulfate (e.g., (CH₃)₂SO₄), anhydrous conditions google.com | 1,2,3-trisubstituted imidazolinium salt |
| Reductive Ring Opening | NaCNBH₃, ethanol (B145695) chemicalbook.com | Asymmetric N,N'-disubstituted ethylenediamine chemicalbook.com |
Reactions Involving the Ethanol Side Chain for Further Functionalization
The primary hydroxyl group of the ethanol side chain offers a reactive site for a variety of common alcohol transformations, including oxidation, esterification, and etherification, enabling further functionalization and extension of the molecular structure.
The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. The Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures (typically -78 °C) followed by the addition of a hindered base like triethylamine, is a mild method to convert primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org Applying this to this compound would produce 2-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)acetaldehyde. psu.edu This method is known for its wide functional group tolerance and for preventing over-oxidation to the carboxylic acid. organic-chemistry.org
For the synthesis of the corresponding carboxylic acid, 2-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)acetic acid, stronger oxidation conditions are required. Electrochemical oxidation on a NiO(OH) electrode in an alkaline medium has been shown to convert N-(2-hydroxyethyl)pyrazoles to their corresponding acetic acid derivatives, suggesting a similar transformation is feasible for this compound. researchgate.net
As the side chain contains a primary alcohol, it is already in a relatively reduced state. Therefore, reduction is not a common strategy for further functionalization of this particular moiety.
Table 2: Oxidation Reactions of the Ethanol Side Chain
| Reaction | Reagents & Conditions | Product |
|---|---|---|
| Oxidation to Aldehyde | 1. (COCl)₂, DMSO, -78 °C 2. Triethylamine (Et₃N) wikipedia.orgorganic-chemistry.org | 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)acetaldehyde |
| Oxidation to Carboxylic Acid | Stronger oxidizing agents (e.g., KMnO₄, Jones reagent) or electrooxidation researchgate.net | 2-(2-Methyl-4,5-dihydro-1H-imidazol-1-yl)acetic acid |
Esterification The hydroxyl group readily undergoes esterification with a variety of acylating agents. This can be achieved through reaction with carboxylic acids (Fischer esterification), acid chlorides, or acid anhydrides. For example, reacting this compound with a long-chain fatty acid chloride, such as stearoyl chloride, in the presence of a base would yield the corresponding ester, 2-(2-methyl-4,5-dihydro-1H-imidazol-1-yl)ethyl stearate. This reaction is particularly relevant in the synthesis of specialty surfactants and fabric conditioning agents. google.com
Etherification Ether derivatives can be synthesized, for instance, via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with an alkyl halide (e.g., ethyl bromide) results in the formation of an ether linkage, yielding a compound such as 1-(2-ethoxyethyl)-2-methyl-2-imidazoline.
Synthesis of Novel Analogs and Substituted Derivatives of this compound
Novel analogs and derivatives can be synthesized by modifying the core structure, either by changing the substituent at the C-2 position of the imidazoline ring or by altering the N-1 side chain. The synthesis of 2-substituted 2-imidazolines is commonly achieved through the condensation of ethylenediamine or its derivatives with precursors like nitriles, esters, or carboxylic acids. researchgate.netresearchgate.net
To create analogs of this compound, one can vary the starting materials.
Modification at C-2: By replacing the acetic acid or acetonitrile (B52724) precursor with other nitriles or carboxylic acids, the methyl group at the C-2 position can be substituted with different alkyl or aryl groups. For example, using propionitrile (B127096) would lead to the 2-ethyl analog, while using benzonitrile (B105546) would yield the 2-phenyl analog. researchgate.netnih.gov
Modification of the N-1 Side Chain: The ethanol side chain can be altered by starting with a different N-substituted ethylenediamine. For instance, using N-(3-hydroxypropyl)ethylenediamine in the condensation reaction would result in a derivative with a propanol (B110389) side chain instead of an ethanol one.
Table 3: Synthesis of Selected Analogs
| Desired Modification | Amine Precursor | Carboxylic Acid/Nitrile Precursor | Resulting Analog |
|---|---|---|---|
| C-2 Ethyl Group | N-(2-hydroxyethyl)ethylenediamine | Propionic Acid or Propionitrile | 2-(2-Ethyl-2-imidazolin-1-yl)ethanol |
| C-2 Phenyl Group | N-(2-hydroxyethyl)ethylenediamine | Benzoic Acid or Benzonitrile | 2-(2-Phenyl-2-imidazolin-1-yl)ethanol |
| N-1 Propanol Chain | N-(3-hydroxypropyl)ethylenediamine | Acetic Acid or Acetonitrile | 3-(2-Methyl-2-imidazolin-1-yl)propan-1-ol |
Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures
The dual functionality of this compound makes it a versatile intermediate for constructing more complex molecules. Both the imidazoline ring and the ethanol side chain can serve as handles for further synthetic elaboration.
Ligands for Coordination Chemistry and Catalysis Imidazoline derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with various transition metals like copper, nickel, and cobalt. chemicalbook.com The subject molecule can act as a bidentate ligand, coordinating to a metal center through one of the ring nitrogen atoms and the oxygen atom of the hydroxyl group. These metal complexes have significant potential as catalysts in organic transformations. nbinno.comresearchgate.net
Polymer and Surfactant Chemistry In polymer science, the hydroxyl group can function as an initiator for ring-opening polymerizations. For example, it can initiate the polymerization of 2-methyl-2-oxazoline (B73545) to produce poly(2-methyl-2-oxazoline), a water-soluble and biocompatible polymer. researchgate.net This results in a polymer chain with a 2-(2-methyl-2-imidazolin-1-yl)ethyl group at one end, creating well-defined functional polymers or amphiphilic block copolymers. Furthermore, the molecule serves as a key precursor in the synthesis of specialty surfactants. researchgate.net Through esterification of the alcohol with a long hydrophobic fatty acid and quaternization of the imidazoline nitrogen, amphiphilic cationic surfactants with applications as fabric softeners and corrosion inhibitors can be produced. google.com
Spectroscopic and Structural Characterization of 2 2 Methyl 2 Imidazolin 1 Yl Ethanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic compounds. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra, a complete constitutional analysis of 2-(2-Methyl-2-imidazolin-1-yl)ethanol can be achieved.
The ¹H NMR spectrum of this compound provides essential information regarding the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the methyl group, the methylene (B1212753) groups of the imidazoline (B1206853) ring, and the methylene groups of the ethanol (B145695) substituent.
The protons of the imidazoline ring's ethylenediamine (B42938) backbone (-N-CH₂-CH₂-N=) typically appear as a singlet or a more complex multiplet system, depending on the solvent and temperature. The methyl group attached to the C2 position of the ring is expected to resonate as a sharp singlet. The N-CH₂ and O-CH₂ protons of the ethanol side chain are anticipated to appear as triplets due to spin-spin coupling with each other. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |
| CH₃ -C=N | ~1.9 - 2.1 | Singlet (s) |
| N-CH₂ -CH₂-N (Ring) | ~3.6 - 3.8 | Singlet (s) or Multiplet (m) |
| N-CH₂ -CH₂-OH | ~3.2 - 3.4 | Triplet (t) |
| N-CH₂-CH₂ -OH | ~3.7 - 3.9 | Triplet (t) |
| CH₂-OH | Variable | Broad Singlet (br s) |
Complementing the proton NMR data, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. The spectrum for this compound is expected to show six distinct signals.
The most downfield signal corresponds to the quaternary carbon (C=N) of the imidazoline ring. The carbons of the ring's methylene groups and the ethanol side chain's methylene groups will appear in the midfield region, while the methyl carbon will resonate at the most upfield position.
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
| C H₃-C=N | ~14 - 16 |
| N-C H₂-CH₂-N (Ring) | ~50 - 52 |
| N-C H₂-CH₂-OH | ~53 - 55 |
| N-CH₂-C H₂-OH | ~59 - 61 |
| CH₃-C =N | ~165 - 168 |
Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. mdpi.com
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, the key expected correlation is a cross-peak between the N-CH₂ protons and the O-CH₂ protons of the ethanol substituent, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For instance, the proton signal for the methyl group will correlate with the methyl carbon signal.
A correlation from the methyl protons (H₃C-) to the quaternary imine carbon (C=N).
Correlations from the N-CH₂ protons of the ethanol group to the quaternary imine carbon (C=N) and to the adjacent ring methylene carbon.
Correlations from the ring methylene protons to the quaternary imine carbon (C=N).
Table 3: Key Expected 2D NMR Correlations for Structural Elucidation
| 2D NMR Experiment | Correlating Nuclei | Expected Key Cross-Peaks | Information Gained |
| COSY | ¹H ↔ ¹H | N-CH₂ - ↔ -CH₂ -OH | Confirms connectivity of the ethanol side chain. |
| HSQC | ¹H ↔ ¹³C (1-bond) | CH₃ ↔ C H₃; N-CH₂ ↔ N-C H₂ (ring); N-CH₂ ↔ N-C H₂ (chain); O-CH₂ ↔ O-C H₂ | Assigns carbon signals based on attached protons. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | CH₃ ↔ C =N; N-CH₂ -(chain) ↔ C =N; N-CH₂ -(ring) ↔ C =N | Connects the methyl group, ethanol substituent, and imidazoline ring. |
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound displays absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A prominent feature is a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, with the broadening indicative of hydrogen bonding. scite.ai
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=N Stretch (Imidazoline) | 1639 - 1646 | Strong |
| CH₂ Bend | ~1450 | Medium |
| C-O Stretch (Primary Alcohol) | 1050 - 1085 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H give strong IR signals, more symmetric, less polar bonds often produce strong Raman signals. The C=N stretching vibration of the imidazoline ring is also Raman active and would be expected to produce a distinct signal. scirp.org The aliphatic C-H stretching and bending modes are also observable in the Raman spectrum. scirp.orgeurjchem.com Analysis of both FT-IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation.
Table 5: Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Imidazoline) | 1630 - 1650 |
| CH₂ Bend/Twist | 1200 - 1470 |
| C-C Stretch | 800 - 1200 |
Electronic Spectroscopy
Electronic spectroscopy, particularly in the ultraviolet-visible range, provides insights into the electronic transitions within a molecule. The absorption of UV-Vis radiation by organic molecules is typically associated with transitions of electrons in π systems and non-bonding n orbitals.
The UV-Vis absorption spectrum of imidazoline derivatives is influenced by the electronic structure of the heterocyclic ring and its substituents. For the closely related derivative, 2-(2-methyl-5-nitro-1-imidazolyl)ethanol, the experimental UV spectrum was measured in an ethanol solution. eurjchem.com This study combined experimental measurements with Time-Dependent Density Functional Theory (TD-DFT) calculations to analyze the electronic transitions. eurjchem.com
| Compound | Solvent | Key Findings |
|---|---|---|
| 2-(2-methyl-5-nitro-1-imidazolyl)ethanol | Ethanol | The spectrum indicates intramolecular charge transfer (ICT). eurjchem.com |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself is not detailed in the available literature, analysis of its derivatives provides significant insight into the expected molecular geometry and intermolecular interactions.
Studies on various 2-imidazoline derivatives reveal that the molecules often assemble into chains or more complex networks in the solid state through hydrogen bonding. researchgate.net For instance, in the crystal structure of 2-(2,6-dichlorophenylamino)-2-imidazoline tetraphenylborate, the crystal packing is stabilized by C—H···Cl hydrogen bonds. mdpi.com The imidazoline ring itself typically adopts a near-planar or slightly twisted conformation.
The structure of another related compound, (R)-2-(4-methylimidazolin-2-yl)phenol, has also been determined by X-ray crystallography, confirming the arrangement of substituents around the imidazoline core. researchgate.net The presence of the hydroxyl group in the ethanol substituent of this compound would be expected to play a significant role in its crystal packing, likely forming strong O-H···N hydrogen bonds with the nitrogen atoms of the imidazoline ring of adjacent molecules.
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| 2-(2,6-dichlorophenylamino)-2-imidazoline tetraphenylborate | Monoclinic | P21/c | Structure stabilized by C—H···Cl hydrogen bonds. mdpi.com |
| (R)-2-(4-methylimidazolin-2-yl)phenol | Not specified | Not specified | Structure confirmed by single-crystal X-ray analysis. researchgate.net |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.
The mass spectrum of this compound (molecular formula C₆H₁₂N₂O, molecular weight 128.17 g/mol ) would be expected to show a molecular ion peak (M⁺) at m/z 128. The fragmentation pattern would likely be governed by the stability of the resulting ions and neutral fragments.
Key fragmentation pathways for nitrogen-containing heterocyclic compounds often involve cleavages alpha to the nitrogen atom and the loss of side chains. miamioh.edu For this compound, likely fragmentation includes:
α-cleavage: Fission of the bond between the imidazoline ring and the ethanol side chain. This could lead to the loss of a ·CH₂OH radical (mass 31), resulting in a fragment ion at m/z 97.
Loss of the entire side chain: Cleavage could result in the formation of a stable ion corresponding to the 2-methyl-2-imidazoline ring.
Ring Fragmentation: While the imidazole (B134444) ring itself is relatively stable, some fragmentation can occur, though it is generally not the primary fragmentation route for substituted imidazoles. nih.gov Studies on imidazole ribosides show that fragmentation typically involves the loss of substituents rather than the opening of the imidazole ring. nih.gov
The analysis of related compounds like 2-methylimidazole (B133640) shows characteristic peaks that can help predict the behavior of the core ring system during mass spectrometric analysis. nih.gov
| Proposed Fragment | Formula | Expected m/z | Description |
|---|---|---|---|
| Molecular Ion [M]⁺ | [C₆H₁₂N₂O]⁺ | 128 | Intact molecule |
| [M - CH₂OH]⁺ | [C₅H₉N₂]⁺ | 97 | Loss of the hydroxymethyl radical from the side chain |
| [M - C₂H₄O]⁺ | [C₄H₈N₂]⁺ | 84 | Loss of the entire ethanol side chain, corresponding to 2-methyl-2-imidazoline |
Computational and Theoretical Investigations of 2 2 Methyl 2 Imidazolin 1 Yl Ethanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 2-(2-Methyl-2-imidazolin-1-yl)ethanol, these calculations can predict its geometry, electronic distribution, and orbital energies, which are crucial for understanding its stability and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used for predicting the molecular geometry and electronic properties of compounds like this compound. nih.gov DFT studies, often employing basis sets such as B3LYP/6-31G(d,p), can determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. nih.gov
The electronic structure of a molecule dictates its chemical behavior. DFT calculations provide insights into the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map is particularly useful for identifying the electrophilic and nucleophilic sites within the molecule. nih.gov For imidazoline (B1206853) derivatives, the nitrogen atoms of the ring are typically electron-rich regions, indicating their potential role in intermolecular interactions. researchgate.net
Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Imidazoline Ring Structure
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.39 | ||
| C2-N3 | 1.39 | N1-C2-N3: 108.0 | |
| C4-C5 | 1.54 | C4-C5-N1: 103.0 | N3-C2-N1-C5: 0.0 |
| N1-C5 | 1.47 |
Note: The data in this table is illustrative for a generic imidazoline ring and not specific to this compound. Actual values would be obtained from specific DFT calculations for the molecule of interest.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter for determining the chemical stability and reactivity of a molecule. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com FMO analysis for this compound would reveal the distribution of these orbitals, highlighting the regions of the molecule most likely to be involved in electron transfer processes. In many imidazole (B134444) derivatives, the HOMO is often localized on the imidazole ring, while the LUMO is distributed over the entire molecule. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for an Imidazole Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Note: These values are representative and serve to illustrate the typical output of an FMO analysis. They are not the calculated values for this compound.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.org It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). materialsciencejournal.org These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects.
For this compound, MD simulations could be used to explore its behavior in different environments, such as in aqueous solution. These simulations can provide information on how the molecule interacts with solvent molecules, its conformational flexibility, and its potential to form hydrogen bonds through its hydroxyl group and nitrogen atoms. This information is valuable for understanding its behavior in biological or industrial systems.
Theoretical Spectroscopic Predictions and Experimental Validation
Computational methods are also instrumental in predicting and interpreting spectroscopic data.
Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) and Raman spectra of a molecule. mdpi.com The calculated frequencies and intensities of the vibrational modes can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. mdpi.comresearchgate.net
For this compound, a computational vibrational analysis would help in characterizing its structure by identifying the vibrational signatures of its functional groups, including the C=N and C-N stretching of the imidazoline ring, and the O-H and C-O stretching of the ethanol (B145695) side chain. Potential Energy Distribution (PED) analysis is often used to determine the contribution of different internal coordinates to each normal mode of vibration. mdpi.com
Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for Key Functional Groups
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
| O-H Stretch | 3650 | 3400 (broad) | Stretching of the hydroxyl group |
| C-H Stretch | 3050-2850 | 3000-2800 | Stretching of aliphatic C-H bonds |
| C=N Stretch | 1650 | 1640 | Stretching of the imidazoline C=N bond |
| C-N Stretch | 1250 | 1245 | Stretching of the imidazoline C-N bonds |
| C-O Stretch | 1050 | 1045 | Stretching of the alcohol C-O bond |
Note: This table presents typical frequency ranges for the indicated functional groups and is for illustrative purposes. Precise values for this compound would require specific calculations and experimental measurements.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It extends the framework of ground-state DFT to describe the response of a system to time-dependent electromagnetic fields, such as light. This makes it a computationally efficient and widely used tool for predicting and interpreting UV-visible electronic absorption spectra. core.ac.ukiastate.edu
The application of TD-DFT allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground state's optimized geometry. Associated with these energies are oscillator strengths, which are theoretical quantities that relate to the intensity of an electronic transition. chemrxiv.org By calculating these properties for the lowest-lying singlet-singlet electronic transitions, a theoretical UV-Vis spectrum can be simulated.
For a molecule like this compound, TD-DFT calculations would typically be performed after an initial geometry optimization of the ground state using a standard DFT functional, such as B3LYP, with an appropriate basis set (e.g., 6-311G**). nih.gov The subsequent TD-DFT step provides insights into the nature of the electronic transitions, such as identifying them as n → π* or π → π* transitions, by analyzing the molecular orbitals involved. iastate.edu Studies on similar heterocyclic compounds have shown good agreement between TD-DFT calculated spectra and experimental results, particularly when solvent effects are included in the calculation. nih.govacs.org
The table below presents illustrative results from a hypothetical TD-DFT calculation on this compound, demonstrating the type of data obtained from such an investigation.
| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₀ → S₁ | 245 | 0.008 | HOMO-1 → LUMO (n → π) |
| S₀ → S₂ | 218 | 0.120 | HOMO → LUMO (π → π) |
| S₀ → S₃ | 195 | 0.055 | HOMO-2 → LUMO (n → π*) |
NMR Chemical Shift Calculations (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for molecular structure elucidation. Computational chemistry provides a means to predict NMR parameters, such as chemical shifts and coupling constants, offering valuable support for the assignment of experimental spectra and the confirmation of proposed structures. mdpi.com
The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for calculating NMR chemical shifts. imist.maresearchgate.net This method effectively addresses the issue of gauge-origin dependence, which can be a source of error in calculations of magnetic properties. The typical computational workflow involves first optimizing the molecular geometry at a suitable level of theory, such as DFT with the B3LYP functional. researchgate.net Following optimization, the NMR shielding tensors for each nucleus are calculated using the GIAO method. rsc.org
The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. imist.ma Empirical scaling corrections are often applied to the raw calculated data to improve the correlation with experimental values by accounting for systematic errors. acs.orgconicet.gov.ar For organic molecules, the GIAO/DFT approach is known to yield chemical shifts for nuclei like ¹H and ¹³C that are in good agreement with experimental data, often with R-squared values greater than 0.90. imist.maresearchgate.net
The following interactive table shows a hypothetical comparison between experimental and GIAO-calculated ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C=N (Imidazoline) | 168.5 | 170.2 | -1.7 |
| CH₂ (Ring) | 52.1 | 53.5 | -1.4 |
| CH₂ (Ring) | 50.8 | 51.9 | -1.1 |
| N-CH₂ (Side Chain) | 48.3 | 49.6 | -1.3 |
| CH₂-OH (Side Chain) | 60.4 | 61.1 | -0.7 |
| CH₃ | 14.2 | 15.0 | -0.8 |
Mechanistic Insights from Computational Modeling of Reactions and Interactions
Computational modeling provides profound insights into reaction mechanisms and intermolecular interactions that are often difficult to probe experimentally. For imidazoline derivatives, DFT calculations are frequently employed to understand their reactivity, stability, and interaction with other chemical species. researchgate.netresearchgate.net
One significant area of study for imidazolines is their use as corrosion inhibitors. Computational models can elucidate the mechanism of interaction between the inhibitor molecule and a metal surface, such as iron. researchgate.net These studies often involve analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack, respectively, and can explain the molecule's ability to adsorb onto a surface. researchgate.net For instance, the nitrogen atoms of the imidazoline ring are often identified as key active sites for adsorption. researchgate.netresearchgate.net
Furthermore, computational modeling can be used to map out the potential energy surface of a chemical reaction involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction pathway. For example, the mechanism for the formation of substituted imidazolidin-2-ones from urea (B33335) derivatives has been rationalized through quantum chemistry calculations, which identified key iminium cation intermediates and transition states. mdpi.com Such mechanistic studies are crucial for optimizing reaction conditions and designing novel synthetic routes.
The table below provides a hypothetical summary of key parameters calculated for the interaction of this compound with an iron surface, a common application of such modeling for imidazoline derivatives.
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| Adsorption Energy (Eads) | -185 kJ/mol | Strong, spontaneous adsorption on the iron surface. |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |
| Energy Gap (ΔE) | 4.9 eV | Relates to molecular stability and reactivity. |
Advanced Applications of 2 2 Methyl 2 Imidazolin 1 Yl Ethanol in Chemical Science
Applications in Corrosion Inhibition Research
The study of 2-(2-Methyl-2-imidazolin-1-yl)ethanol and its derivatives as corrosion inhibitors has revealed significant potential for protecting metallic assets, particularly carbon steel, in various industrial environments. These compounds are effective due to their unique molecular structure, which facilitates strong adsorption onto metal surfaces, creating a protective barrier against corrosive agents.
Mechanisms of Adsorption on Metal Surfaces (Physisorption vs. Chemisorption)
The efficacy of imidazoline-based inhibitors like this compound is fundamentally linked to their ability to adsorb onto a metal surface, forming a persistent protective film. This adsorption can occur through two primary mechanisms: physisorption and chemisorption, which often work in concert.
Physisorption (Physical Adsorption): This process involves electrostatic interactions between the inhibitor molecules and the charged metal surface. In acidic solutions, the nitrogen atoms in the imidazoline (B1206853) ring can become protonated, leading to a positively charged molecule. This cationic species can then be electrostatically attracted to a negatively charged metal surface (where anions like Cl⁻ have been adsorbed). This initial physical adsorption is a crucial step in the inhibition process.
Chemisorption (Chemical Adsorption): This mechanism involves the formation of coordinate-type covalent bonds between the inhibitor and the metal. It is a stronger form of adsorption and results in a more stable and robust protective film. The nitrogen atoms in the imidazoline ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of iron atoms on the steel surface. This electron-sharing creates a coordinate bond, anchoring the inhibitor molecule firmly to the metal. The planar geometry of the imidazoline ring further facilitates this coordination with the metal surface. psu.eduresearchgate.net
The adsorption behavior of these inhibitors typically follows established models, such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. researchgate.netacs.org The mode of interaction is often a combination of both physisorption and chemisorption. researchgate.net
Electrochemical Characterization of Inhibition Performance
Electrochemical techniques are vital for quantifying the performance of corrosion inhibitors. Methods such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the inhibitor's effectiveness.
Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data, often presented as Tafel plots, can determine the corrosion current density (Icorr), which is directly proportional to the corrosion rate. Studies on imidazoline derivatives show a significant decrease in Icorr upon their addition to corrosive media, indicating a reduction in the corrosion rate. electrochemsci.org These inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. electrochemsci.orgresearchgate.net
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. ktu.ltresearchgate.net The increase in Rct signifies that it is more difficult for charge to transfer across the metal-solution interface, indicating a slowing of the corrosion reactions. acs.org The decrease in Cdl is attributed to the displacement of water molecules at the interface by the adsorbed inhibitor molecules, which lowers the local dielectric constant and/or increases the thickness of the electrical double layer. ktu.ltresearchgate.net
Research on various imidazoline derivatives demonstrates a clear trend of increasing inhibition efficiency with higher inhibitor concentrations. icm.edu.plicm.edu.pl For example, studies on 2-methyl-2-imidazoline showed a progressive increase in charge transfer resistance as the concentration was raised from 1 mM to 12.5 mM. ktu.lt
Data adapted from a study on a related nitro-imidazoline derivative in 3.5% NaCl solution. icm.edu.pl
Surface Characterization Techniques for Inhibitor Film Analysis (e.g., XPS, EDS)
To confirm the adsorption mechanism and analyze the composition of the protective film, various surface-sensitive techniques are employed.
X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful tool for determining the elemental composition and chemical states of the elements on the surface of the metal. Analysis of steel surfaces treated with imidazoline inhibitors reveals the presence of nitrogen and carbon species associated with the inhibitor molecule. researchgate.net High-resolution scans of the N 1s region can show peaks corresponding to the different nitrogen environments within the imidazoline ring and its side chains, confirming the chemical adsorption of the inhibitor onto the surface. researchgate.netresearchgate.net The presence of iron species in oxidized states (like Fe²⁺ and Fe³⁺) alongside metallic iron (Fe⁰) can also be observed, providing a comprehensive picture of the surface chemistry. researchgate.net
Energy-Dispersive X-ray Spectroscopy (EDS): EDS, often coupled with Scanning Electron Microscopy (SEM), provides elemental analysis of the surface. SEM images of polished steel surfaces show a smooth topography, whereas surfaces exposed to corrosive media without an inhibitor exhibit significant damage and pitting. researchgate.net In contrast, steel samples treated with an inhibitor show a much smoother surface, indicating effective protection. researchgate.net The corresponding EDS spectra confirm the presence of elements from the inhibitor molecule, such as carbon and nitrogen, on the protected steel surface, which are absent on the polished sample. researchgate.netresearchgate.net This provides direct evidence of the formation of an inhibitor film.
Development of Environmentally Compatible Inhibitor Systems
There is a growing demand for "green" corrosion inhibitors that are effective, biodegradable, and have low toxicity. Imidazoline derivatives, including this compound, are often considered environmentally compatible for several reasons. Many can be synthesized from natural and renewable resources, such as vegetable oils and fatty acids. aip.orgresearchgate.net This makes them a more sustainable alternative to some conventional, highly toxic inhibitor formulations. icm.edu.pl
The development of eco-friendly inhibitor systems focuses on leveraging the inherent properties of these molecules to provide excellent protection while minimizing environmental impact. researchgate.netacs.org Research has shown that these compounds can achieve high inhibition efficiencies (over 90%) at relatively low concentrations, further enhancing their environmental credentials. icm.edu.plresearchgate.net The push towards green chemistry principles has led to continued interest in imidazoline derivatives as a cornerstone of modern, environmentally responsible corrosion management strategies. bohrium.comeurekaselect.com
Role in Catalysis and Coordination Chemistry
Beyond corrosion science, the molecular architecture of this compound and related compounds makes them valuable in the fields of catalysis and coordination chemistry.
This compound and Related Imidazoline Derivatives as Ligands for Transition Metal Complexes
The defining feature of imidazoline derivatives in coordination chemistry is their ability to act as effective ligands for a wide array of transition metals. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex.
This compound possesses two primary coordination sites: the imine nitrogen atom within the imidazoline ring and the oxygen atom of the hydroxyl group on the ethanol (B145695) side chain. The nucleophilic nitrogen atom readily donates its lone pair of electrons to vacant orbitals of a transition metal ion (e.g., copper, palladium, nickel, rhodium). nbinno.comwikipedia.org The hydroxyl group can also participate in coordination. nbinno.com This dual-site binding capability allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with the metal center. Chelation significantly enhances the stability of the resulting metal complex. nbinno.com
The synthesis of these metal complexes typically involves reacting the imidazoline ligand with an appropriate metal salt. nbinno.com The resulting complexes have shown significant promise as catalysts for various organic transformations. bohrium.comresearchgate.net For instance, copper and palladium complexes incorporating imidazole-based ligands are actively investigated for their catalytic roles in important reactions like cross-coupling, which is fundamental to the synthesis of complex organic molecules in pharmaceuticals and materials science. nbinno.combeilstein-journals.org The versatility and strong bonding characteristics of imidazolin-2-iminato ligands, a related class, have made them popular in the development of homogeneous catalysts for processes like olefin polymerization. researchgate.net The rich coordination chemistry of these ligands continues to be an active area of research, driving innovation in synthetic and catalytic chemistry. nbinno.comuomustansiriyah.edu.iq
Catalytic Activity in Organic Transformations (e.g., Cross-Coupling Reactions, Hydrogenation, Annulation)
The imidazoline scaffold is a well-established component of ligands for various metal-catalyzed organic transformations. However, direct catalytic applications of the parent compound, this compound, are not extensively documented in scientific literature. Its primary role in this context is as a precursor for more complex ligand structures. The nitrogen atoms in the imidazoline ring can coordinate with transition metals, and the ethanol substituent provides a convenient handle for further functionalization to modulate the steric and electronic properties of the resulting catalyst.
Derivatives of imidazolines are known to be effective ligands in several types of catalytic reactions:
Cross-Coupling Reactions: Imidazoline-based ligands, particularly N-heterocyclic carbenes (NHCs) derived from imidazolinium salts, are widely used in palladium-catalyzed cross-coupling reactions. While there are no specific examples detailing the use of catalysts derived directly from this compound, the general utility of the imidazoline core is well-established.
Hydrogenation: Imidazole (B134444) and imidazoline derivatives have been explored as ligands in catalytic hydrogenation processes. For instance, the hydrogenation of specific imidazole derivatives to their corresponding methyl forms has been achieved using palladium-based catalysts. rsc.org
Annulation: Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, can be catalyzed by various transition metal complexes. Imidazoline-containing ligands can play a role in directing the stereochemistry and enhancing the efficiency of these transformations. nih.govnih.gov
The potential catalytic applications stem from the ability of the imidazoline moiety to be converted into more complex and catalytically active species. The following table illustrates the general classes of reactions where imidazoline-derived ligands are active, although specific data for this compound derivatives is not available.
| Catalytic Transformation | General Catalyst System | Potential Role of Imidazoline Scaffold |
| Cross-Coupling | Palladium with N-heterocyclic carbene (NHC) ligands | Precursor to NHC ligands |
| Hydrogenation | Palladium or Rhodium with nitrogen-containing ligands | Ligand for metal coordination |
| Annulation | Transition metal complexes with chiral ligands | Component of chiral directing ligands |
Chiral Ligand Design and Asymmetric Catalysis with Imidazoline Scaffolds
While this compound is an achiral molecule, its structure serves as a valuable starting point for the synthesis of chiral ligands for asymmetric catalysis. ncats.io The hydroxyl group can be derivatized or replaced to introduce chiral centers, and the imidazoline ring can be incorporated into larger, sterically defined ligand frameworks.
The design of chiral imidazoline-containing ligands is a significant area of research in asymmetric catalysis. scite.ai These ligands have proven effective in a variety of enantioselective transformations, including Friedel-Crafts alkylations and Henry reactions. nih.govnih.gov The synthesis of these ligands often starts from chiral amino alcohols or diamines, leading to the formation of chiral imidazoline rings. nih.gov
Although direct synthetic routes starting from this compound to create chiral ligands are not prominently reported, the fundamental chemistry of the imidazoline scaffold suggests this possibility. For example, the hydroxyl group could be oxidized to an aldehyde and then used in reactions with chiral auxiliaries. The following table provides examples of chiral imidazoline ligand types and their applications, illustrating the potential for derivatives of the title compound.
| Chiral Ligand Type | Synthetic Precursors | Application in Asymmetric Catalysis | Enantioselectivity (ee) |
| Bis(imidazolinyl)thiophene | Thiophene-2,5-dicarboxylic acid, enantiopure amino alcohols | Cu-catalyzed Friedel–Crafts alkylation | Up to 81% ee nih.gov |
| Imidazoline-aminophenol | Chiral chloromethylimidazolines, chiral phenylethylamine | Cu-catalyzed Henry reaction | Up to 95% ee nih.gov |
| Imidazolinone N,P-Ligands | Chiral α-amino acids, 2-diphenylphosphino-benzaldehyde | Pd-catalyzed allylation | Up to 97% ee rsc.org |
Polymer Chemistry and Materials Science Applications
The incorporation of imidazoline moieties into polymers can impart unique functional properties, such as improved adhesion, catalytic activity, and responsiveness to stimuli.
While there is extensive research on polymers derived from 2-oxazolines, which are structurally related to imidazolines, the use of this compound as a direct monomer in polymerization is not well-documented. researchgate.netsigmaaldrich.commdpi.comrsc.orgnih.gov The cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines is a common method to produce well-defined polymers. sigmaaldrich.com It is conceivable that derivatives of this compound could be designed to act as monomers in similar polymerization reactions to create functional polymers.
Azo initiators are a class of compounds that thermally or photochemically decompose to generate free radicals, which then initiate polymerization. fujifilm.com Azo initiators containing an imidazoline group, such as 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044), are commercially available and used in radical polymerization. alphalabs.co.uk These initiators are particularly useful in aqueous systems.
There is no direct evidence in the reviewed literature of this compound being used as a precursor for the synthesis of such azo initiators. The synthesis of azo initiators typically involves multi-step chemical transformations starting from different precursors. researchgate.net
Polymers containing imidazoline groups have applications as functional materials and in coatings, where they can act as adhesion promoters, corrosion inhibitors, and cross-linking agents. The lone pair of electrons on the nitrogen atoms can interact with surfaces, and the ring structure can be part of a cross-linked polymer network. While the general utility of imidazoline-containing polymers is recognized, specific examples detailing the incorporation of this compound into such materials are scarce in the literature.
Applications as Chemical Reagents and Auxiliaries in Specialized Organic Synthesis
The reactivity of the functional groups in this compound—the hydroxyl group and the imidazoline ring—allows it to be used as a chemical reagent or auxiliary in specialized organic synthesis. organic-chemistry.org The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, or oxidation, to introduce the imidazoline moiety into other molecules. The imidazoline ring itself can be a precursor to other heterocyclic systems or can be used to direct the reactivity of adjacent functional groups.
For instance, imidazoline derivatives can be prepared from aldehydes and ethylenediamine (B42938). organic-chemistry.org The title compound can be seen as a pre-formed building block that already contains the imidazoline core, which can then be elaborated further. While general synthetic methods for imidazolines are well-documented, specific and specialized applications of this compound as a key reagent or auxiliary are not widely reported.
Future Directions and Emerging Research Avenues for 2 2 Methyl 2 Imidazolin 1 Yl Ethanol Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 2-imidazolines, including 2-(2-Methyl-2-imidazolin-1-yl)ethanol, often involves methods that require high temperatures or harsh reagents. wikipedia.org The future of its synthesis lies in the adoption of green chemistry principles to create more efficient, safer, and environmentally benign processes.
Key research avenues include:
Catalytic Innovations: Shifting from stoichiometric reagents to catalytic systems is a primary goal. Research into catalysts like silica-supported tungstosilicic acid has shown promise for the synthesis of 2-imidazolines from nitriles and diamines, offering good to high yields and shorter reaction times. arkat-usa.org Another sustainable approach involves using hydrogen peroxide as an oxidant with a substoichiometric amount of sodium iodide, presenting a mild and environmentally friendly process for converting aldehydes to 2-imidazolines. organic-chemistry.orgorganic-chemistry.org
Alternative Energy Sources: Investigating the use of microwave irradiation and ultrasound could significantly reduce reaction times and energy consumption. While some studies on related compounds found these methods ineffective due to reagent decomposition, further optimization for the specific synthesis of this compound is warranted. organic-chemistry.org
One-Pot and Multicomponent Reactions: Designing one-pot, three-component cascade reactions that combine photoredox catalysis with formal [3+2] annulation can provide rapid access to imidazoline (B1206853) derivatives under mild conditions from readily available materials. organic-chemistry.org Palladium-catalyzed multicomponent synthesis from imines, acid chlorides, and carbon monoxide also offers a modular approach to creating diverse imidazoline structures. mdpi.com
Bio-based Feedstocks: A long-term goal is to develop synthetic pathways that utilize renewable, bio-based starting materials instead of petroleum-derived precursors, aligning with the principles of a circular economy.
| Synthetic Approach | Key Features | Potential Advantages for Sustainability |
| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., H₄SiW₁₂O₄₀-SiO₂) arkat-usa.org | Catalyst is easily separated and recyclable, reducing waste. |
| Green Oxidation | Employs H₂O₂ as an oxidant with NaI catalyst organic-chemistry.orgorganic-chemistry.org | Water is the primary byproduct; avoids toxic heavy metal oxidants. |
| Photoredox Catalysis | Uses light to drive reactions organic-chemistry.org | Operates under mild conditions, reducing energy consumption. |
| Multicomponent Synthesis | Combines three or more reactants in a single step mdpi.com | Increases atom economy and reduces the number of synthetic steps and purification stages. |
Exploration of New Chemical Reactivity Profiles and Selectivity Control
Understanding the intrinsic reactivity of this compound is crucial for its application. The molecule possesses several reactive sites: the C=N double bond of the imidazoline ring, the lone pair of electrons on the sp²-hybridized nitrogen, and the hydroxyl group of the ethanol (B145695) substituent.
Future research will likely focus on:
Organocatalysis: Chiral 2-imidazoline derivatives have demonstrated potential as organocatalysts in asymmetric reactions, such as Aldol reactions. researchgate.net The specific structure of this compound, particularly if synthesized in a chiral form, could be explored as a ligand or catalyst for stereoselective transformations. Its hydroxyl group offers a handle for tethering to supports or for cooperative catalysis.
Coordination Chemistry: 2-Imidazolines are effective ligands for various transition metals, forming complexes that can catalyze reactions like Suzuki-Miyaura couplings and Heck reactions. wikipedia.orgresearchgate.net Research is needed to synthesize and characterize metal complexes of this compound and to evaluate their catalytic performance, where the ethanol group might influence solubility or catalytic activity.
Ring-Opening and Polymerization: The reactivity of the imidazoline ring could be harnessed for ring-opening polymerization to create novel functional polymers. The hydroxyl group on the side chain provides a site for further modification or for initiating polymerization of other monomers, leading to the development of unique block copolymers or functional materials.
Selective Functionalization: Developing methods for the selective modification of the imidazoline ring versus the ethanol side chain will be key to creating a diverse library of derivatives. This includes controlling N-alkylation to form quaternary salts or selective oxidation of the ring. chemicalbook.comnih.gov
Integration of Advanced Computational Modeling for Predictive Research and Design
Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, advanced modeling can provide deep insights and guide experimental work.
Emerging research directions include:
DFT Studies: Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. researchgate.netresearchgate.net Such studies can predict the most likely sites for electrophilic or nucleophilic attack, elucidate reaction mechanisms, and understand the binding interactions with metal catalysts or biological targets. nih.govnih.govresearchgate.net
Machine Learning (ML) and AI: Machine learning models are increasingly used to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes (retrosynthesis). nih.govnih.govchemrxiv.org By training ML models on datasets of imidazoline reactions, researchers could predict the yield or stereoselectivity of new reactions involving this compound, saving significant experimental time and resources. rsc.orgresearchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): For specific applications like drug design or corrosion inhibition, QSAR models can be developed. researchgate.netnih.gov These models correlate the structural features of this compound derivatives with their observed activity, enabling the rational design of new compounds with enhanced performance. nih.gov
| Computational Tool | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Elucidate reaction mechanisms, calculate electronic properties, predict spectroscopic data. researchgate.netresearchgate.net | Deeper understanding of reactivity; rational design of catalysts and functional molecules. |
| Machine Learning (ML) | Predict reaction yields/selectivity, propose retrosynthetic pathways. nih.govnih.gov | Accelerated discovery of new reactions and optimized synthetic routes. |
| Molecular Dynamics (MD) | Simulate interactions with surfaces (e.g., for corrosion) or biological macromolecules. researchgate.netresearchgate.net | Insight into the mechanism of action in materials or biological applications. |
| QSAR | Correlate molecular structure with specific activities (e.g., inhibition, biological response). nih.gov | Predictive models for designing new derivatives with improved properties. |
Expansion of Applications in Emerging Areas of Chemical Technology and Materials Science
While 2-imidazolines are known for applications like corrosion inhibition and as surfactants, the unique combination of the imidazoline ring and a functional ethanol side chain in this compound opens doors to more advanced applications. taylorandfrancis.comjst.go.jp
Future research should explore its potential in:
Functional Polymers and Coatings: The hydroxyl group can act as a reactive site to incorporate the molecule into polymer backbones, such as polyesters or polyurethanes. This could lead to materials with tailored properties, including improved adhesion to metal surfaces, antistatic properties, or antimicrobial activity.
Smart Materials: The imidazoline moiety can respond to stimuli like pH. Polymers incorporating this unit could be developed into "smart" materials that change their properties (e.g., solubility, conformation) in response to environmental triggers, with applications in drug delivery or sensor technology.
Metal-Organic Frameworks (MOFs): The ability of the imidazoline nitrogen atoms and the hydroxyl group to coordinate with metal ions makes this compound a potential organic linker for the synthesis of novel MOFs. These materials could have applications in gas storage, separation, and catalysis.
Ionic Liquids: N-alkylation of the imidazoline ring can lead to the formation of quaternary imidazolinium salts. By pairing these cations with various anions, a new family of task-specific ionic liquids could be designed for use as green solvents or electrolytes in electrochemical devices.
The continued exploration of this compound chemistry, guided by principles of sustainability, advanced reactivity analysis, computational prediction, and a focus on novel material applications, promises to yield significant scientific and technological advancements.
Q & A
Q. How can thermodynamic properties like vaporization enthalpy (ΔHvap\Delta H_{\text{vap}}ΔHvap) be calculated for this compound?
- Methodological Answer : Apply the "centerpiece" approach using group contribution methods. For example, estimate by summing contributions from imidazoline (-35 kJ/mol), hydroxyl (-42 kJ/mol), and methyl groups (-7 kJ/mol). Validate predictions via thermogravimetric analysis (TGA) under inert atmospheres (e.g., N) at 25–150°C .
Q. What strategies address contradictory data in reaction yields reported across studies?
- Methodological Answer : Conduct comparative studies under standardized conditions (e.g., solvent, temperature, catalyst). For instance, discrepancies in yields (e.g., 60% vs. 85%) may arise from differences in purification methods. Validate results using orthogonal techniques like HPLC (≥95% purity threshold) and replicate experiments with independent batches .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodological Answer : Perform accelerated stability testing:
- Prepare solutions in buffers (pH 3–10).
- Incubate at 25°C and 40°C for 14 days.
- Monitor degradation via UV-Vis spectroscopy (λ = 270 nm for imidazoline absorbance) and LC-MS to identify hydrolyzed products (e.g., ethanolamine derivatives). Stability is typically highest at pH 6–7 .
Q. What catalytic systems enhance the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Screen transition-metal catalysts (e.g., Cu(I)/Cu(II)) or organocatalysts (e.g., DMAP). For example, CuI (5 mol%) in acetonitrile at 80°C increases alkylation efficiency by 30% compared to uncatalyzed reactions. Characterize intermediates via in situ IR spectroscopy to track imidazoline ring activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
